5-(4-Chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-mo rpholin-4-ylpropyl)-3-pyrrolin-2-one
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Overview
Description
5-(4-Chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxy group, a methoxybenzo[d]furan moiety, and a morpholinopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol .
Scientific Research Applications
5-(4-Chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-tumor, antibacterial, and anti-viral properties.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolin-2-one derivatives and benzofuran-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture .
Uniqueness
The uniqueness of 5-(4-Chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H27ClN2O6 |
---|---|
Molecular Weight |
511.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H27ClN2O6/c1-34-20-5-2-4-18-16-21(36-26(18)20)24(31)22-23(17-6-8-19(28)9-7-17)30(27(33)25(22)32)11-3-10-29-12-14-35-15-13-29/h2,4-9,16,23,32H,3,10-15H2,1H3 |
InChI Key |
WOFNMLPETZUGMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)C3=C(C(=O)N(C3C4=CC=C(C=C4)Cl)CCCN5CCOCC5)O |
Origin of Product |
United States |
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